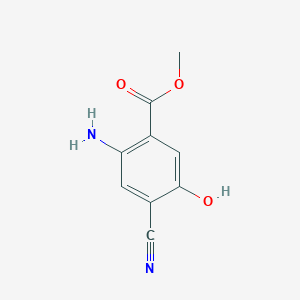
Methyl2-amino-4-cyano-5-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C9H8N2O3 It is a derivative of benzoic acid and features functional groups such as an amino group, a cyano group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-cyano-5-hydroxybenzoate typically involves the reaction of 2-amino-4-cyano-5-hydroxybenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of Methyl 2-amino-4-cyano-5-hydroxybenzoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.
Types of Reactions:
Oxidation: Methyl 2-amino-4-cyano-5-hydroxybenzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amino derivatives, reduced cyano groups.
Substitution: Halogenated compounds, substituted benzoates.
Scientific Research Applications
Methyl 2-amino-4-cyano-5-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Methyl 2-amino-5-hydroxybenzoate: Lacks the cyano group, leading to different reactivity and applications.
2-amino-4-methylpyridinium-4-hydroxybenzolate: Contains a pyridinium ring, offering distinct electronic properties and uses.
Methyl 2-amino-4-hydroxybenzoate:
Uniqueness: Methyl 2-amino-4-cyano-5-hydroxybenzoate is unique due to the presence of both the cyano and hydroxyl groups on the benzoate framework. This combination of functional groups provides a unique reactivity profile, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 2-amino-4-cyano-5-hydroxybenzoate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-3-8(12)5(4-10)2-7(6)11/h2-3,12H,11H2,1H3 |
InChI Key |
DQUJAJRWCPNHKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)O)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















